molecular formula C22H20N4O2 B14973672 N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B14973672
M. Wt: 372.4 g/mol
InChI Key: LIZWIANZDMJFLL-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by its pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid with 2-methoxyethylamine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles like halides or amines replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazolo[1,5-a]pyrimidine core can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-furylmethyl)-2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
  • N-ethyl-2-imino-1-(2-methoxyethyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide

Uniqueness

N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide stands out due to its specific substitution pattern on the pyrazolo[1,5-a]pyrimidine core, which imparts unique biological activities and chemical reactivity. Its methoxyethyl group enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C22H20N4O2/c1-28-13-12-23-22(27)18-15-24-26-20(17-10-6-3-7-11-17)14-19(25-21(18)26)16-8-4-2-5-9-16/h2-11,14-15H,12-13H2,1H3,(H,23,27)

InChI Key

LIZWIANZDMJFLL-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=C2N=C(C=C(N2N=C1)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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